molecular formula C16H18N2O B282158 12,15,15-Trimethyl-3lambda~5~,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2,4,6,8,10-pentaen-3-ol

12,15,15-Trimethyl-3lambda~5~,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2,4,6,8,10-pentaen-3-ol

Cat. No. B282158
M. Wt: 254.33 g/mol
InChI Key: KUOCNEWJDWSGGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12,15,15-Trimethyl-3lambda~5~,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2,4,6,8,10-pentaen-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 12,15,15-Trimethyl-3lambda~5~,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2,4,6,8,10-pentaen-3-ol involves the formation of a coordination complex with metal ions, which results in a significant increase in fluorescence emission. The exact mechanism of this process is still under investigation, but it is believed to involve the formation of a charge transfer complex between the compound and the metal ion.
Biochemical and Physiological Effects
While 12,15,15-Trimethyl-3lambda~5~,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2,4,6,8,10-pentaen-3-ol has not been extensively studied for its biochemical and physiological effects, some studies have suggested that it may have potential applications in the treatment of cancer and other diseases. The compound has been shown to exhibit cytotoxic activity against certain cancer cell lines, and further research is needed to explore its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 12,15,15-Trimethyl-3lambda~5~,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2,4,6,8,10-pentaen-3-ol is its strong fluorescence emission upon binding to metal ions, which makes it a useful tool for the development of new sensors and imaging agents. However, the compound also has some limitations, including its relatively complex synthesis method and limited availability.

Future Directions

There are several potential future directions for research on 12,15,15-Trimethyl-3lambda~5~,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2,4,6,8,10-pentaen-3-ol. One area of interest is the development of new fluorescent probes and imaging agents based on this compound, with a focus on improving its sensitivity and selectivity for metal ions. Another potential direction is the exploration of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to better understand the mechanism of action of the compound and its biochemical and physiological effects.

Synthesis Methods

12,15,15-Trimethyl-3lambda~5~,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2,4,6,8,10-pentaen-3-ol can be synthesized through a multi-step process involving the reaction of cyclopentadiene with maleic anhydride, followed by the formation of a Diels-Alder adduct with N-phenylmaleimide. The resulting compound is then subjected to a series of reactions, including reduction, acetylation, and deprotection, to yield the final product.

Scientific Research Applications

12,15,15-Trimethyl-3lambda~5~,10-diazatetracyclo[10.2.1.0~2,11~.0~4,9~]pentadeca-2,4,6,8,10-pentaen-3-ol has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions, such as copper and zinc. The compound exhibits strong fluorescence emission upon binding to these metal ions, making it a promising tool for the development of new sensors and imaging agents.

properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

1,15,15-trimethyl-10-oxido-3-aza-10-azoniatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene

InChI

InChI=1S/C16H18N2O/c1-15(2)10-8-9-16(15,3)14-13(10)18(19)12-7-5-4-6-11(12)17-14/h4-7,10H,8-9H2,1-3H3

InChI Key

KUOCNEWJDWSGGC-UHFFFAOYSA-N

SMILES

CC1(C2CCC1(C3=NC4=CC=CC=C4[N+](=C23)[O-])C)C

Canonical SMILES

CC1(C2CCC1(C3=NC4=CC=CC=C4[N+](=C23)[O-])C)C

Origin of Product

United States

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